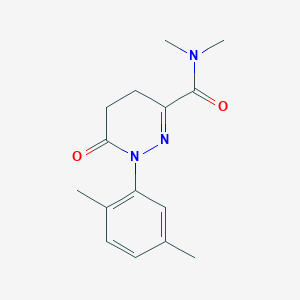
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of cancer.
Mécanisme D'action
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide works by selectively inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. By blocking the activity of BTK, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide prevents the activation and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, suppression of BCR signaling, induction of apoptosis (programmed cell death), and inhibition of cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosing and treatment regimens for this compound.
Orientations Futures
In the future, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide may be further developed as a potential treatment for other types of cancer, such as non-small cell lung cancer (NSCLC) and multiple myeloma (MM). Additionally, combination therapies with other targeted agents may be explored to enhance the efficacy of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in treating cancer. Finally, more research is needed to fully understand the mechanisms of action and potential side effects of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide.
Méthodes De Synthèse
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide involves a multi-step process that starts with the reaction of 3-methylbenzaldehyde with 4-acetylpiperazine to form an intermediate. This intermediate is then reacted with 2-bromo-N-(3-methylphenyl)propanamide to produce the final product.
Applications De Recherche Scientifique
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and spread of various types of cancer cells. In particular, 2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has shown efficacy in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Propriétés
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-5-4-6-15(11-12)17-16(21)13(2)18-7-9-19(10-8-18)14(3)20/h4-6,11,13H,7-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWYIBLYNYYSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455926.png)
![methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7455939.png)
![(4Z)-2-(3-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455946.png)



![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)

![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)
